REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)CC)(=O)[CH2:13][CH3:14]>>[CH2:13]([C:14]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:2]=2[N:1]=1)[CH3:12]
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Name
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Quantity
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23.3 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=C(C=C1)F
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
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C(CC)(=O)OC(CC)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
|
TEMPERATURE
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Details
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to reflux for 3 hr
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Duration
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3 h
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Type
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CUSTOM
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Details
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the propionic acid anhydride was removed in vacuo
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Name
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|
Type
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product
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Smiles
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C(C)C=1OC(C2=C(N1)C=CC(=C2)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |